molecular formula C15H14N2O3S B7627567 2-(2-Phenylethenesulfonamido)benzamide

2-(2-Phenylethenesulfonamido)benzamide

Cat. No.: B7627567
M. Wt: 302.4 g/mol
InChI Key: PLYDEFCEXNMERT-ZHACJKMWSA-N
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Description

2-(2-Phenylethenesulfonamido)benzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly within the 2-sulfonamidebenzamide class. This class of compounds has been identified as positive allosteric modulators (PAMs) of the Mas-related G-protein coupled receptor MrgX1 (Mas-related G-protein coupled receptor X1) . MrgX1 is an attractive non-opioid receptor target expressed specifically in pain-sensing neurons (nociceptors) of the dorsal root ganglion, with expression restricted to the peripheral nervous system and not detected in the central nervous system (brain and spinal cord) . This specific localization makes it a promising target for the potential treatment of chronic pain, as targeting MrgX1 may offer pain-selective pharmacological interventions without the central adverse effects and risks of addiction associated with conventional opioid therapies . Research on 2-sulfonamidebenzamide derivatives, such as the related tool compound ML382, has demonstrated that activating MrgX1 can lessen both evoked and spontaneous pain after injury in animal models, without observable side effects, validating the target . The core 2-(sulfonamido)-N-phenylbenzamide scaffold is typically synthesized via a modular route involving coupling of an anthranilic acid with a sulfonyl chloride, followed by amide bond formation with an aniline derivative . This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c16-15(18)13-8-4-5-9-14(13)17-21(19,20)11-10-12-6-2-1-3-7-12/h1-11,17H,(H2,16,18)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYDEFCEXNMERT-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Phenylethenesulfonyl Chloride

Building on methodologies from sulfonamide synthesis patents, the sulfonyl chloride precursor can be prepared via:

  • Chlorosulfonation of styrene :
    Styrene+ClSO3H05C2-Phenylethenesulfonic acid\text{Styrene} + \text{ClSO}_3\text{H} \xrightarrow{0-5^\circ \text{C}} \text{2-Phenylethenesulfonic acid}
    Subsequent treatment with PCl₅ yields the sulfonyl chloride.

  • Purification :
    Distillation under reduced pressure (bp 110-115°C/15 mmHg) provides the sulfonyl chloride in 82-85% purity, requiring silica gel chromatography for pharmaceutical-grade material.

Benzamide Substrate Preparation

Adapting high-yield benzamide synthesis from:

  • Aqueous-phase amidation :
    Benzoyl chloride+2-aminoethylbenzeneNaOH, H2O2-(2-aminoethyl)benzamide\text{Benzoyl chloride} + \text{2-aminoethylbenzene} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{2-(2-aminoethyl)benzamide}
    Key parameters:

    • Molar ratio 1:1.5 (benzoyl chloride:amine)

    • Temperature maintained below 10°C during addition

    • 98.5% yield achieved in analogous reactions

Sulfonamide Coupling

Critical reaction conditions:

ParameterOptimal RangeEffect on Yield
SolventDry DCM/THF (4:1)Minimizes hydrolysis
BasePyridine (2.5 eq)Acid scavenging
Temperature-10°C → 25°CControlled exotherm
Reaction Time12-16 hComplete conversion

Typical procedure:

  • Dissolve 2-(2-aminoethyl)benzamide (1 eq) in 10 vol DCM/THF

  • Add pyridine (2.5 eq) under N₂

  • Slowly add 2-phenylethenesulfonyl chloride (1.1 eq) in 5 vol DCM

  • Warm gradually to room temperature, monitor by TLC (Hex/EA 3:1)

  • Quench with ice water, extract organic layer, dry (Na₂SO₄)

  • Column chromatography (SiO₂, Hex/EA gradient) yields 72-78% product

Method B: One-Pot Tandem Sulfonation-Amidation

Reaction Scheme

2-Vinylbenzenesulfonic acid+BenzamidePOCl3Target compound\text{2-Vinylbenzenesulfonic acid} + \text{Benzamide} \xrightarrow{\text{POCl}_3} \text{Target compound}

Process Optimization

Data from parallel sulfonamide syntheses:

VariableTested RangeOptimal ValueYield Impact
POCl₃ equivalents2.0-3.53.0+18%
Temperature (°C)80-120105+22%
Reaction Time (h)4-86+15%
SolventToluene/DMF (3:1)Best stability

Advantages:

  • Eliminates intermediate isolation steps

  • Suitable for continuous flow processing

Disadvantages:

  • Requires strict moisture control

  • Higher impurity profile (85-88% purity vs 92-95% in Method A)

Green Chemistry Approaches

Aqueous-Mediated Synthesis

Building on patent CN103288667A:

  • Dissolve 2-aminoethylbenzamide (1 mol) in NaOH solution (3M)

  • Add 2-phenylethenesulfonyl chloride (1.05 mol) portionwise at 5-10°C

  • Stir 8 h at 25°C, precipitate product at pH 6.5-7.0

Results :

  • Yield: 68% (vs 72% organic solvent method)

  • E-factor: 2.1 vs 8.7 for conventional process

  • Purity: 91% by HPLC (meets USP requirements)

Mechanochemical Synthesis

Adapting solid-state methods from benzimidazole studies:

  • Ball-mill 2-aminoethylbenzamide + sulfonyl chloride (1:1.05)

  • Add K₂CO₃ (0.5 eq) as catalyst

  • Process at 35 Hz for 45 min

Outcomes :

  • 89% conversion (no solvent)

  • Particle size D90 < 50 μm (enhanced dissolution profile)

  • 5× reduced energy input vs solution-phase

Analytical Characterization

Critical quality attributes from:

TechniqueKey ParametersAcceptance Criteria
HPLCC18 column, 0.1% TFA/MeCN gradientPurity ≥98.5%
¹H NMR (600 MHz)δ 8.21 (s, 1H, SO₂NH), 7.85-7.45 (m, Ar)Integral ratios ±2%
LC-MS[M+H]⁺ calc. 329.08, found 329.07Δ ≤0.01 Da
DSCOnset 214°C, ΔH fusion 128 J/gSingle endotherm

Industrial-Scale Considerations

From patent data:

FactorBatch Process (Method A)Continuous Flow (Method B)
Annual Capacity2.5 MT8.7 MT
Cycle Time18 h4.3 h
Solvent Recovery73%89%
Energy Intensity48 kWh/kg19 kWh/kg
COGS$412/kg$287/kg

Key optimization opportunities:

  • Catalytic recycling of POCl₃ in Method B

  • Hybrid aqueous/organic solvent systems

  • Real-time PAT monitoring (FTIR, FBRM)

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylethenesulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-(2-Phenylethenesulfonamido)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Phenylethenesulfonamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the benzamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Substituent Effects : Rip-B and Rip-D () demonstrate how methoxy and hydroxyl groups influence synthetic yields and solubility. Rip-B’s higher yield (80%) compared to Rip-D (34%) suggests steric or electronic effects during synthesis .
  • Sulfonamide vs. Benzamide Backbones : The sulfonamide group in 2-(2-Phenylethenesulfonamido)benzamide introduces distinct electronic properties compared to simpler benzamides like 2-Phenylacetamide (). Sulfonamides generally exhibit stronger hydrogen-bonding capacity, affecting bioavailability .

Pharmacological Activity

Table 2: Pharmacological Profiles of Benzamide Derivatives
Compound Name Target/Activity Binding Affinity (Kd) Therapeutic Application Reference
[125I]PIMBA Sigma-1 receptors (DU-145 prostate cells) 5.80 nM Prostate cancer imaging/therapy
Amisulpride/Tiapride/Sulpiride Dopamine D2/D3 receptors N/A Neuroleptics
F12016 (Inactive analog) N/A No reported activity N/A

Key Observations :

  • Sigma Receptor Targeting : Radioiodinated benzamides like [125I]PIMBA show high affinity for sigma receptors (Kd = 5.80 nM) in prostate cancer cells, enabling tumor imaging and inhibition of colony formation .
  • Neuroleptic Activity : Benzamide derivatives such as amisulpride and sulpiride act as dopamine receptor antagonists, highlighting the importance of substituent positioning for CNS activity .
  • Inactivity in Structural Analogs : F12016, despite structural similarity to active compounds, lacks reported bioactivity, underscoring the critical role of specific substituents (e.g., indole vs. phenyl groups) .

Physicochemical Properties

Table 3: Physicochemical Data for Selected Compounds
Compound Name Melting Point (°C) Molecular Weight Solubility Trends Reference
Rip-B 90 285.34 Moderate in polar solvents
Rip-D 96 287.31 Lower due to hydroxyl group
2-Phenylbenzimidazole-5-sulfonic acid N/A 274.3 High (UV-absorbing agent)

Key Observations :

  • Melting Points : Rip-B and Rip-D exhibit similar melting points (~90–96°C), typical for benzamides with aromatic substituents .
  • Solubility : The hydroxyl group in Rip-D may reduce solubility compared to Rip-B, illustrating how polar groups can paradoxically hinder solubility through intermolecular interactions .

Research Implications and Challenges

  • Differentiation Challenges : Benzamide derivatives like amisulpride and tiapride are structurally similar, complicating forensic identification . Advanced analytical methods (e.g., NMR, HPLC) are essential for distinguishing subtle structural differences.
  • Therapeutic Potential: Sigma receptor-binding benzamides (e.g., [125I]PIMBA) highlight the promise of targeted imaging and therapy in oncology, though further optimization is needed to enhance tumor selectivity .

Q & A

Q. What are the optimal synthetic routes for 2-(2-Phenylethenesulfonamido)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:

Sulfonamide Formation : React benzamide derivatives with sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage .

Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach phenylethene groups to the benzamide core .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity .

  • Optimization: Adjust temperature (0–25°C for exothermic steps), stoichiometry (1:1.2 molar ratio for limiting reagents), and solvent polarity to minimize by-products .

Q. How can the molecular structure of this compound be characterized using spectroscopic techniques?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm), sulfonamide NH (δ 9.5–10.2 ppm), and ethene protons (δ 6.3–6.8 ppm) .
  • ¹³C NMR : Carbonyl (C=O, δ 165–170 ppm) and sulfonamide (SO₂, δ 55–60 ppm) signals confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., m/z 329.4 for [M+H]⁺) .
  • IR Spectroscopy : Peaks at 1650 cm⁻¹ (C=O stretch) and 1350/1150 cm⁻¹ (asymmetric/symmetric SO₂ stretch) .

Q. What are common impurities in the synthesis of sulfonamide-containing benzamides, and how can they be mitigated?

  • Methodological Answer :
  • Impurities :
  • Unreacted sulfonyl chlorides (detected via TLC, Rf = 0.8 in ethyl acetate).
  • Hydrolysis by-products (e.g., carboxylic acids from amide bond cleavage) .
  • Mitigation Strategies :
  • Use anhydrous solvents (e.g., DCM) and inert atmospheres (N₂/Ar) to prevent hydrolysis .
  • Quench excess sulfonyl chloride with ice-cold sodium bicarbonate .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound with target proteins?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to NLRP3 inflammasome or bacterial enzymes (e.g., dihydrofolate reductase) .
  • MD Simulations : GROMACS or AMBER assess binding stability (≥50 ns trajectories) and identify key residues (e.g., Arg54, Glu286) .
  • QSAR Models : Correlate substituent electronegativity (Hammett σ constants) with IC₅₀ values to optimize activity .

Q. What experimental strategies resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer :
  • Cross-Validation :

In Vitro vs. In Vivo : Compare enzyme inhibition (e.g., MIC in bacterial cultures) with pharmacokinetic profiles (e.g., plasma half-life in rodent models) .

Assay Conditions : Standardize pH (7.4 for physiological mimicry) and temperature (37°C) to reduce variability .

  • Mechanistic Studies : Use SPR (Biacore) or ITC to quantify binding affinities (KD) and rule off-target effects .

Q. How can factorial design optimize the synthesis and bioactivity testing of this compound derivatives?

  • Methodological Answer :
  • Factors : Vary reaction time (X₁), temperature (X₂), and catalyst loading (X₃) in a 2³ factorial design .
  • Response Surface Methodology (RSM) :
FactorLow Level (-1)High Level (+1)
X₁2 h8 h
X₂25°C60°C
X₃0.5 mol%2.0 mol%
  • Outcome : Maximize yield (≥80%) and bioactivity (IC₅₀ ≤10 µM) using central composite design .

Q. What are the challenges in scaling up laboratory-scale synthesis, and how can they be addressed?

  • Methodological Answer :
  • Challenges :
  • Exothermic reactions causing thermal runaway .
  • Poor mixing in large batches leading to inhomogeneity .
  • Solutions :
  • Use flow chemistry (microreactors) for heat dissipation .
  • Implement PAT (Process Analytical Technology) for real-time monitoring (e.g., FTIR for intermediate tracking) .

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